![molecular formula C30H50O2 B1256502 3beta-Hydroxylanost-8-en-32-al CAS No. 59200-40-7](/img/structure/B1256502.png)
3beta-Hydroxylanost-8-en-32-al
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Overview
Description
3beta-hydroxylanost-8-en-32-al is a tetracyclic triterpenoid that is lanost-8-ene carrying hydroxy and oxo substituents at positions 3beta and 30 respectively. It has a role as a human metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a steroid aldehyde. It derives from a hydride of a lanostane.
4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol, also known as 3-beta-hydroxylanost-8-en-32-aldehyde or 32-oxo-24, 25-dihydrolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is primarily located in the membrane (predicted from logP) and cytoplasm. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol can be biosynthesized from lanostane.
Scientific Research Applications
Cholesterol Biosynthesis and Metabolic Studies
- 3beta-Hydroxylanost-8-en-32-al plays a crucial role in cholesterol biosynthesis. Akhtar et al. (1978) demonstrated that this compound is an obligatory intermediate in the conversion of lanost-7-ene-3beta,32-diol to 4,4-dimethylcholesta-7,14-dien-3beta-ol. The study emphasized the significance of this intermediate in the removal of the 14alpha-methyl group in cholesterol biosynthesis, highlighting a pathway involving oxygenation and the formation of dienes (Akhtar, Alexander, Boar, Mcghie, & Barton, 1978).
Regulation of Enzyme Activity
- Leonard et al. (1994) found that 3beta-hydroxylanost-8-en-32-al influences the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in cholesterol synthesis. The compound inhibits HMGR gene expression by reducing the translational efficiency of the HMGR mRNA. This study highlights its potential regulatory role in cholesterol metabolism (Leonard, Kotarski, Tessiatore, Favata, & Trzăskos, 1994).
Synthesis and Characterization
- A study by Sonoda et al. (1987) described a simplified synthesis of 3beta-hydroxylanost-8-en-32-al, contributing to the ease of study and availability of this compound for further research. Their work simplifies the process of obtaining this intermediate, which is crucial for detailed biochemical studies (Sonoda, Tanoue, Yamaguchi, & Sato, 1987).
Antifungal Applications
- Hosoe et al. (2000) identified a new pentanorlanostane derivative, cladosporide A, from Cladosporium sp., which showed antifungal activity against Aspergillus fumigatus. The study suggests the potential of 3beta-hydroxylanost-8-en-32-al derivatives in developing antifungal agents (Hosoe, Okada, Itabashi, Nozawna, Okada, Takaki, Fukushima, Miyaji, & Kawai, 2000).
Steroid Hormone Metabolism
- Studies have also explored the role of 3beta-hydroxylanost-8-en-32-al in the metabolism of steroid hormones. For instance, Shafiee et al. (1986) investigated the accumulation of sterol intermediates during the oxidative demethylation of lanosterol, a key process in steroid hormone biosynthesis (Shafiee, Trzăskos, Paik, & Gaylor, 1986).
properties
CAS RN |
59200-40-7 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h19-22,25-26,32H,8-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1 |
InChI Key |
MKMLAQLNFVFNRK-PUXRVUTHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Other CAS RN |
59200-40-7 |
synonyms |
3-beta-hydroxylanost-8-en-32-aldehyde 3-hydroxylanost-8-en-32-al 32-oxo-24,25-dihydrolanosterol 32-oxo-DHL lanosten-3-ol-32-al lanosterol-32-aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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